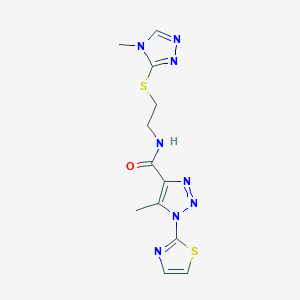

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

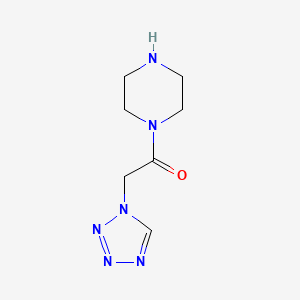

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one, also known as Fasudil, is a potent and selective inhibitor of the Rho-kinase (ROCK) family of serine/threonine kinases. It was originally developed as a vasodilator for the treatment of cerebral vasospasm after subarachnoid hemorrhage, but has since been found to have a wide range of potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antiandrogen Activity : The compound has been investigated for its role in antiandrogen activity. Research has shown that certain derivatives, such as 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, exhibit partial androgen agonist activity, contributing to the development of novel, potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Synthesis and Substituent Effects : Research focusing on the synthesis and assessment of substituent effects on (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds has been conducted. This includes studying the yields, physical constants, and spectral data to understand the effects of different substituents (Balaji et al., 2015).

Molecular Structure Analysis : The molecular structure and crystal packing of compounds like (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one have been analyzed to understand their geometrical configurations, which is essential for their applications in various chemical processes (Butcher et al., 2007).

Anion Exchange Polymer Electrolytes : The compound has applications in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes, which are significant for fuel cell technology. This involves precise control of cation functionality for stable phenyl rings, enhancing the efficiency of fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).

Electrochemical Capacitor Applications : Derivatives of this compound have been evaluated as active materials in electrochemical capacitors. This includes examining their electrochemical performance, energy and power densities, and long-term stabilities, contributing to advancements in energy storage technologies (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Fluorescent Molecular Probes : Derivatives of the compound have been utilized in creating fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, useful in developing sensitive molecular probes for studying various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Sulfonamides and Carbamates Synthesis : The compound is used in synthesizing sulfonamides and carbamates with antimicrobial activity. This includes molecular docking studies to predict the affinity and orientation of synthesized compounds at enzyme active sites, contributing to the development of new antimicrobial agents (Janakiramudu et al., 2017).

Eigenschaften

IUPAC Name |

(E)-4-(4-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-12-3-9-16(10-4-12)23(21,22)17(13(2)20)11-19-15-7-5-14(18)6-8-15/h3-11,19H,1-2H3/b17-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKRDQBBTSBQBB-GZTJUZNOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-dichlorophenyl)methyl]acetamide](/img/structure/B2430744.png)

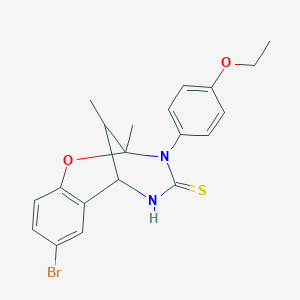

![4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2430745.png)

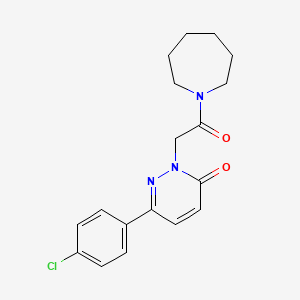

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2430751.png)

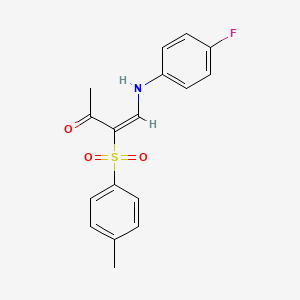

![4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2430752.png)